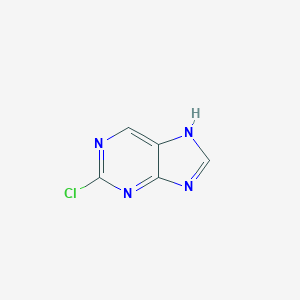

2-chloro-9H-purine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17111. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN4/c6-5-7-1-3-4(10-5)9-2-8-3/h1-2H,(H,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBMBVWROWJGFMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC(=N1)Cl)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60333967 | |

| Record name | 2-chloro-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1681-15-8 | |

| Record name | 2-Chloropurine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17111 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-7H-purine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-9H-purine for Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and drug discovery, certain molecular scaffolds emerge as indispensable tools, valued for their inherent biological relevance and synthetic versatility. 2-Chloro-9H-purine is unequivocally one such molecule. Its purine core is a ubiquitous motif in biological systems, forming the foundation of nucleic acids and vital coenzymes. The strategic placement of a chlorine atom at the 2-position transforms this fundamental heterocycle into a highly reactive and versatile building block. This reactivity allows for the precise and efficient introduction of a vast array of chemical functionalities, enabling the systematic exploration of chemical space in the quest for novel therapeutic agents. This guide is intended to serve as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of facts to provide a deeper understanding of the causality behind experimental choices and the strategic applications of this pivotal compound. Every piece of information is grounded in authoritative sources to ensure the highest level of scientific integrity.

Molecular Architecture and Physicochemical Landscape

A thorough understanding of a molecule's structure and intrinsic properties is the bedrock upon which all subsequent applications are built. This section delineates the key structural and physicochemical characteristics of this compound.

Structural Elucidation

This compound is a bicyclic aromatic heterocycle, comprising a pyrimidine ring fused to an imidazole ring. The chlorine substituent at the C2 position is the key to its synthetic utility, acting as a leaving group in nucleophilic aromatic substitution reactions. The tautomeric hydrogen resides on the N9 nitrogen of the imidazole ring.

Figure 1: The molecular structure of this compound, highlighting the key chlorine substituent.

Physicochemical Properties

The physicochemical properties of this compound are critical for its handling, reaction setup, and for predicting its behavior in various chemical and biological environments.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₃ClN₄ | [1][2] |

| Molecular Weight | 154.56 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 183-186 °C (for the related 2,6-dichloropurine) | [3] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) | [4] |

| CAS Number | 1681-15-8 | [1][2] |

Synthesis and Purification: A Practical Workflow

The synthesis of this compound is a well-established laboratory procedure. The most common and efficient method involves the direct chlorination of a readily available purine precursor.

Synthetic Strategy and Rationale

The conversion of a hydroxyl or amino group on the purine ring to a chlorine atom is a fundamental transformation in purine chemistry. This is typically achieved using a strong chlorinating agent. The choice of reagents and reaction conditions is critical to ensure high yield and purity of the final product. The following workflow outlines a general and robust method for the synthesis of this compound.

Figure 2: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on laboratory conditions and scale.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, combine the purine precursor (e.g., hypoxanthine) and a high-boiling tertiary amine base such as N,N-diethylaniline.

-

Reagent Addition: Under a nitrogen atmosphere, slowly add phosphorus oxychloride (POCl₃) to the stirred mixture via the dropping funnel. The addition is exothermic and should be controlled to maintain a manageable reaction temperature.

-

Reaction Progression: After the addition is complete, heat the reaction mixture to reflux. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.

-

Quenching and Work-up: Allow the reaction mixture to cool to room temperature. In a separate, well-ventilated fume hood, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃.

-

Neutralization and Precipitation: Neutralize the acidic aqueous mixture with a base, such as concentrated ammonium hydroxide, until the pH is neutral or slightly basic. The product will precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a crystalline solid.

Expertise in Action: The "Why" Behind the "How"

-

Phosphorus Oxychloride (POCl₃): This is a powerful and cost-effective chlorinating agent for converting hydroxyl and amino groups on heterocyclic systems to chlorides.

-

Tertiary Amine Base: The high-boiling tertiary amine serves a dual purpose: it acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product, and it can also serve as a solvent.

-

Inert Atmosphere: The use of a nitrogen atmosphere prevents the reaction of the reagents with atmospheric moisture.

-

Careful Quenching: The quenching of POCl₃ with water is a highly exothermic and potentially hazardous step that must be performed with extreme caution in a fume hood.

Analytical Characterization: Confirming Identity and Purity

Rigorous analytical characterization is paramount to ensure the identity and purity of the synthesized this compound. A combination of spectroscopic and analytical techniques is employed for this purpose.

| Analytical Technique | Expected Observations |

| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the protons on the purine ring. The C6-H and C8-H protons will appear as singlets in the aromatic region, typically downfield due to the electron-withdrawing nature of the heterocyclic system. The N9-H proton will also be present, though its chemical shift can be broad and variable depending on the solvent and concentration. |

| ¹³C NMR | The carbon NMR spectrum will display five signals corresponding to the five carbon atoms of the purine ring. The chemical shifts will be characteristic of an aromatic heterocyclic system, with the carbon atom attached to the chlorine (C2) showing a distinct shift. |

| Mass Spectrometry | The mass spectrum will exhibit a molecular ion peak (M⁺) at an m/z value corresponding to the molecular weight of this compound (154.56). A key diagnostic feature will be the presence of an M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is characteristic of the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). |

| Infrared (IR) Spectroscopy | The IR spectrum will show characteristic absorption bands for N-H stretching (typically in the range of 3100-3500 cm⁻¹), C-H stretching of the aromatic ring, and C=N and C=C stretching vibrations within the purine core. |

Applications in Drug Discovery and Chemical Biology

The synthetic utility of this compound is centered around the reactivity of the C2-chloro group. This position is susceptible to nucleophilic aromatic substitution, providing a gateway to a vast array of 2-substituted purine derivatives.

A Versatile Precursor for Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors are designed to mimic ATP, the natural substrate for these enzymes. The purine scaffold of this compound is an excellent starting point for the design of such inhibitors. By reacting this compound with various amines, anilines, and other nucleophiles, libraries of compounds can be generated and screened for kinase inhibitory activity. The substituents introduced at the C2 position can be tailored to achieve potency and selectivity for specific kinases.

References

An In-depth Technical Guide to 2-chloro-9H-purine: Properties, Reactivity, and Applications for the Research Scientist

Introduction

2-chloro-9H-purine is a pivotal heterocyclic compound that serves as a fundamental building block in the synthesis of a diverse array of biologically active molecules. Its strategic placement of a reactive chlorine atom on the purine core makes it an invaluable intermediate for medicinal chemists and researchers in drug discovery. This guide provides a comprehensive overview of the essential physical and chemical properties of this compound, its reactivity profile, and its applications in the development of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 1681-15-8 | [1][2] |

| Molecular Formula | C₅H₃ClN₄ | [1][2] |

| Molecular Weight | 154.56 g/mol | [1] |

| Appearance | Light brown to orange solid | [2] |

| Melting Point | 231-234 °C | [2] |

| Boiling Point | 287.9 ± 23.0 °C (Predicted) | [2] |

| Solubility | Soluble in DMSO and dimethylformamide | [3] |

| Purity | Typically ≥95% | [4] |

Storage and Handling: this compound should be stored under an inert gas atmosphere (such as nitrogen or argon) at 2-8°C.[1][2] It is important to handle this compound in a well-ventilated area, using appropriate personal protective equipment, as it is harmful if swallowed or inhaled, and can cause skin and eye irritation.[5]

Spectroscopic and Analytical Data

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectral data for the 9H tautomer can be challenging to isolate due to tautomerism in solution, analysis of closely related derivatives provides insight into the expected chemical shifts. The proton NMR spectrum of 2-chloro-9-methyl-9H-purine, for instance, would show characteristic signals for the purine ring protons and the N-methyl group. For this compound itself, one would expect to observe signals for the C6-H and C8-H protons of the purine ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to N-H stretching, C=N and C=C stretching of the purine ring, and C-Cl stretching.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of this compound. The mass spectrum of the 9-methyl derivative of this compound shows a molecular ion peak (M+H)⁺ at m/z = 169, which is consistent with the addition of a methyl group to the parent molecule.[6] For this compound, the expected molecular ion peak would be at m/z 155 (M+H)⁺.

Chemical Reactivity and Synthesis

The reactivity of this compound is dominated by nucleophilic substitution at the chlorinated carbon atom.

Nucleophilic Substitution Reactions

The chlorine atom at the C2 position of the purine ring is susceptible to displacement by a variety of nucleophiles. This reaction is the cornerstone of its utility in synthetic chemistry.

Caption: Nucleophilic substitution pathways of this compound.

Studies on the analogous 2-chloro-9-phenyl-9H-purine have demonstrated successful substitutions with a range of nucleophiles, including:

-

Oxygen Nucleophiles: Sodium methoxide, ethoxide, and phenoxide yield the corresponding 2-alkoxy and 2-phenoxy purines.[7]

-

Nitrogen Nucleophiles: Butylamine and piperidine readily displace the chloride to form 2-amino-substituted purines.[7]

-

Sulfur Nucleophiles: Sodium methylsulfide reacts to produce the 2-methylthio derivative.[7]

-

Carbon Nucleophiles: In the presence of a base, active methylene compounds like ethyl cyanoacetate and phenylacetonitrile, as well as ketones and potassium cyanide, can displace the chloride, although the use of the more reactive 2-(methylsulfonyl) derivative is sometimes preferred for these transformations.[7]

Synthesis of this compound

The synthesis of the purine ring system can be achieved through various methods, with the Traube purine synthesis being a classic and versatile approach.[8] This method typically involves the condensation of a substituted pyrimidine with a one-carbon unit source. For this compound, a potential synthetic route would involve the cyclization of a 2-chloro-4,5-diaminopyrimidine derivative.

A common laboratory-scale reaction involving this compound is its N-alkylation. The following protocol describes the N-methylation of this compound.

Experimental Protocol: Synthesis of 2-chloro-9-methyl-9H-purine [6]

-

Reaction Setup: In a suitable reaction vessel, combine this compound (200 mg, 1.30 mmol), potassium carbonate (540 mg, 3.9 mmol), and a suitable solvent.

-

Addition of Alkylating Agent: Cool the mixture to 0 °C and add iodomethane (370 mg, 2.6 mmol).

-

Reaction: Stir the reaction mixture at 0 °C for 2 hours.

-

Workup: Add water (50 mL) to the reaction mixture and extract with dichloromethane (3 x 100 mL).

-

Purification: Combine the organic layers, wash with brine, and concentrate in vacuo. Purify the residue by preparative HPLC to yield the desired product.

Applications in Research and Drug Development

This compound is a valuable precursor for the synthesis of a wide range of biologically active compounds. Its derivatives have been investigated for various therapeutic applications.

References

- 1. This compound | 1681-15-8 [sigmaaldrich.cn]

- 2. 2-Chloropurine | 1681-15-8 [chemicalbook.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. This compound - Amerigo Scientific [amerigoscientific.com]

- 5. 2-chloro-7H-purine | C5H3ClN4 | CID 519314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-chloro-9-methyl-9H-purine synthesis - chemicalbook [chemicalbook.com]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

A Comprehensive Technical Guide to Determining the Solubility of 2-Chloro-9H-Purine in Common Laboratory Solvents

This guide provides an in-depth exploration of the methodologies and underlying scientific principles for determining the solubility of 2-chloro-9H-purine, a crucial parameter for researchers, scientists, and professionals in drug development. While specific pre-existing solubility data for this compound is not extensively documented in publicly available literature, this document equips researchers with the necessary knowledge and protocols to accurately determine its solubility in a variety of common laboratory solvents.

Introduction: The Significance of Solubility for this compound

This compound is a synthetic intermediate used in the synthesis of a variety of biologically active compounds, including potential kinase inhibitors and antibacterial agents.[1] Understanding its solubility is a critical first step in early-stage drug discovery and development.[2][3] Poor solubility can lead to a host of challenges, including unpredictable results in biological assays, difficulties in formulation, and poor bioavailability, ultimately hindering the progress of promising drug candidates.[2][3] Therefore, a thorough characterization of the solubility of this compound in various solvents is paramount for its effective use in research and development.

This guide will delve into the theoretical and practical aspects of solubility determination, providing a robust framework for obtaining reliable and reproducible data.

Theoretical Framework: Understanding the Physicochemical Drivers of Solubility

The solubility of a solid compound like this compound in a liquid solvent is governed by a complex interplay of intermolecular forces. The principle of "like dissolves like" provides a fundamental, albeit simplified, starting point for predicting solubility. To understand the solubility behavior of this compound, we must consider its key chemical properties.

2.1. Molecular Structure and Polarity:

This compound possesses a heterocyclic aromatic purine core, which contains four nitrogen atoms, and a chlorine substituent. The presence of nitrogen atoms allows for hydrogen bonding, a key factor influencing its solubility in protic solvents.[4][5] The overall polarity of the molecule is a balance between the polar purine ring and the less polar C-Cl bond. This structure suggests that this compound will exhibit some degree of solubility in both polar and semi-polar solvents.

2.2. Hydrogen Bonding Capability:

The purine ring contains both hydrogen bond donors (the N-H group) and acceptors (the lone pairs on the nitrogen atoms).[4][5] This allows it to interact favorably with protic solvents like water, alcohols, and carboxylic acids, which can also engage in hydrogen bonding. In aprotic polar solvents such as DMSO and DMF, the hydrogen bond accepting capabilities of the solvent can interact with the N-H donor of the purine.

2.3. Crystal Lattice Energy:

Experimental Determination of Solubility: Protocols and Best Practices

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method .[6][7] This method, along with the equilibrium solubility assay, provides a reliable means to quantify the maximum amount of a solute that can dissolve in a solvent at a given temperature.

3.1. The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the universally accepted shake-flask method for determining the equilibrium solubility of this compound.

Materials:

-

This compound (solid)

-

Selected laboratory solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethyl acetate, dichloromethane, hexane)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator

-

Temperature-controlled incubator or water bath

-

Syringe filters (e.g., 0.22 µm or 0.45 µm pore size)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed vial. The key is to ensure that a visible amount of undissolved solid remains at equilibrium.

-

Equilibration: Place the vials in a temperature-controlled shaker and agitate for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.[8][9] Periodic sampling and analysis can be performed to confirm that the concentration in solution has reached a plateau, indicating equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to sediment. Alternatively, the samples can be centrifuged to facilitate separation.[9]

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles. This step is critical to prevent overestimation of the solubility.

-

Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound in the same solvent should be used for accurate quantification.

-

Data Analysis: The determined concentration represents the equilibrium solubility of this compound in that specific solvent at the experimental temperature. The experiment should be performed in triplicate to ensure reproducibility.

3.2. Causality in Experimental Design:

-

Why excess solid? Adding an excess of the solid ensures that the solution becomes saturated and that the system reaches a true thermodynamic equilibrium between the dissolved and undissolved states.[6]

-

Why agitation? Continuous agitation increases the surface area of the solid in contact with the solvent, accelerating the dissolution process and ensuring the entire system reaches equilibrium more efficiently.[8]

-

Why temperature control? Solubility is a temperature-dependent property. Maintaining a constant and accurately recorded temperature is crucial for obtaining reproducible and meaningful data.

-

Why filtration? Filtration is essential to remove any microscopic, undissolved particles that could lead to an artificially high and inaccurate measurement of the dissolved concentration.[8][9]

3.3. Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. 2-chloro-7H-purine | C5H3ClN4 | CID 519314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Amino-6-chloropurine | C5H4ClN5 | CID 5360349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. researchgate.net [researchgate.net]

Key Spectral Data for 2-chloro-9H-purine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential spectral data for the characterization of 2-chloro-9H-purine, a pivotal heterocyclic compound in medicinal chemistry and drug discovery. As a key intermediate, understanding its spectroscopic fingerprint is critical for synthesis validation, quality control, and the development of novel purine-based therapeutics. This document, structured with the practicing scientist in mind, delves into the theoretical underpinnings and practical application of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy for the unambiguous identification of this molecule.

Introduction to this compound

This compound belongs to the purine family, a class of nitrogen-containing heterocyclic compounds fundamental to nucleic acid structure and various biochemical processes. The presence of a chlorine atom at the 2-position of the purine ring imparts unique reactivity, making it a versatile precursor for the synthesis of a wide array of substituted purine analogs with potential therapeutic activities, including antiviral and anticancer agents. Accurate and thorough characterization of this starting material is the cornerstone of reliable and reproducible research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom in the molecule.

¹H NMR Spectroscopy: Probing the Proton Environment

Theoretical Framework: ¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The chemical shift (δ) of a proton is influenced by the electron density around it; electron-withdrawing groups, such as the chlorine atom and the nitrogen atoms in the purine ring, will deshield nearby protons, causing them to resonate at a higher chemical shift (downfield).

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

A standardized protocol for acquiring the ¹H NMR spectrum of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). DMSO-d₆ is often preferred for purine derivatives due to its excellent solubilizing power for these often sparingly soluble compounds. Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

Acquisition Parameters:

-

Set the spectral width to encompass all expected proton resonances (typically 0-15 ppm).

-

Employ a standard pulse sequence (e.g., zg30).

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

Ensure proper shimming of the magnetic field to obtain sharp, well-resolved peaks.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Data Interpretation and Key Spectral Features:

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the purine ring and the N-H proton. The exact chemical shifts can vary slightly depending on the solvent and concentration.

| Proton Assignment | Expected Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity | Notes |

| H-6 | ~8.7 | Singlet | Deshielded due to the adjacent nitrogen atoms. |

| H-8 | ~8.4 | Singlet | Deshielded by the imidazole ring nitrogens. |

| N⁹-H | ~13.5 (broad) | Singlet | The acidic proton on the imidazole ring. Its chemical shift is highly dependent on solvent and concentration and it may exchange with residual water in the solvent. |

Causality Behind Experimental Choices: The choice of a high-field NMR spectrometer is crucial for resolving the aromatic protons of the purine ring, which resonate in a crowded region of the spectrum. DMSO-d₆ is selected not only for its solubilizing properties but also because it allows for the observation of the exchangeable N-H proton, which might be broadened or absent in other solvents like D₂O.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Theoretical Framework: ¹³C NMR spectroscopy provides a detailed map of the carbon framework of a molecule. The chemical shift of each carbon is sensitive to its hybridization and the electronegativity of attached atoms. Carbons bonded to electronegative atoms like chlorine and nitrogen will be deshielded and appear at higher chemical shifts.

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

The protocol for ¹³C NMR is similar to that for ¹H NMR, with some key differences in acquisition parameters:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of solvent) is generally required due to the lower natural abundance of the ¹³C isotope.

-

Instrument Setup: A high-field NMR spectrometer is advantageous for better resolution.

-

Acquisition Parameters:

-

A wider spectral width is needed (typically 0-200 ppm).

-

A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon.

-

A significantly larger number of scans (e.g., 1024 or more) is necessary to obtain a good signal-to-noise ratio.

-

-

Data Processing: Standard Fourier transform and phasing are applied.

Data Interpretation and Key Spectral Features:

The proton-decoupled ¹³C NMR spectrum of this compound will display five distinct signals for the five carbon atoms in the purine ring system.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) in DMSO-d₆ | Notes |

| C-2 | ~154 | Directly attached to the electronegative chlorine atom, resulting in significant deshielding. |

| C-4 | ~152 | A quaternary carbon in the pyrimidine ring, deshielded by adjacent nitrogens. |

| C-5 | ~125 | A methine carbon in the imidazole ring. |

| C-6 | ~149 | A methine carbon in the pyrimidine ring, deshielded by adjacent nitrogens. |

| C-8 | ~145 | A methine carbon in the imidazole ring. |

Expertise in Action: DEPT and 2D NMR

To aid in the definitive assignment of the carbon signals, advanced NMR experiments are invaluable:

-

Distortionless Enhancement by Polarization Transfer (DEPT): DEPT-135 and DEPT-90 experiments can distinguish between CH, CH₂, and CH₃ groups. For this compound, DEPT-90 would show signals for the C-6 and C-8 methine carbons, while the DEPT-135 would show these as positive signals and no signals for the quaternary C-2, C-4, and C-5 carbons.

-

Heteronuclear Single Quantum Coherence (HSQC): This 2D NMR experiment correlates directly bonded protons and carbons, providing unambiguous assignments for C-6/H-6 and C-8/H-8.

-

Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for assigning the quaternary carbons by observing their correlations with the ring protons.

Caption: Key NMR correlations for this compound.

Mass Spectrometry (MS)

Theoretical Framework: Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation pattern. For this compound, the presence of chlorine with its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature.

Experimental Protocol: Acquiring a Mass Spectrum

A general protocol for obtaining a mass spectrum of this compound is as follows:

-

Sample Introduction: The sample can be introduced directly via a solid probe or, more commonly, as a solution infused into the ion source. For coupling with chromatography, a dilute solution is injected into an HPLC or GC system.

-

Ionization Method:

-

Electron Ionization (EI): A hard ionization technique that often leads to extensive fragmentation, providing a detailed fingerprint of the molecule.

-

Electrospray Ionization (ESI): A soft ionization technique that typically produces the protonated molecule [M+H]⁺, allowing for the clear determination of the molecular weight.

-

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Data Interpretation and Key Spectral Features:

The mass spectrum of this compound will provide crucial information for its identification.

| Ion | Expected m/z | Notes |

| [M]⁺ | 154/156 | The molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine. |

| [M+H]⁺ | 155/157 | The protonated molecule, observed in ESI-MS, also with the 3:1 isotopic pattern. |

| [M-Cl]⁺ | 119 | Loss of the chlorine atom. |

| [M-HCN]⁺ | 127/129 | A common fragmentation pathway for purines is the loss of hydrogen cyanide. |

Trustworthiness Through Isotopic Pattern: The presence of the M+2 peak with approximately one-third the intensity of the molecular ion peak is a definitive indicator of a single chlorine atom in the molecule, providing a self-validating system for the elemental composition.

Caption: Simplified fragmentation pathway of this compound.

Infrared (IR) Spectroscopy

Theoretical Framework: Infrared spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, providing a "fingerprint" of the molecule. For this compound, key vibrations include N-H stretching, C-H stretching, C=N and C=C ring stretching, and C-Cl stretching.

Experimental Protocol: Acquiring an FTIR Spectrum

A typical protocol for solid-state FTIR analysis is:

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg) and press into a transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a simpler and often preferred method.

-

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

Data Interpretation and Key Spectral Features:

The FTIR spectrum of this compound will exhibit several characteristic absorption bands.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

| N-H Stretch | 3400-3200 (broad) | Characteristic of the N-H bond in the imidazole ring. Broadening is due to hydrogen bonding in the solid state. |

| Aromatic C-H Stretch | 3100-3000 | Stretching vibrations of the C-H bonds on the purine ring. |

| C=N and C=C Ring Stretch | 1650-1450 | A series of sharp bands corresponding to the stretching vibrations of the purine ring system. |

| C-Cl Stretch | 800-600 | The position can be variable, but this region is where the carbon-chlorine bond vibration is expected. |

Authoritative Grounding: The interpretation of the complex fingerprint region (below 1500 cm⁻¹) can be aided by comparison with published spectra of similar purine derivatives and by computational vibrational frequency calculations.

Conclusion

The comprehensive spectral analysis of this compound, integrating ¹H NMR, ¹³C NMR, mass spectrometry, and FTIR spectroscopy, provides an unambiguous structural confirmation essential for its use in research and development. This guide has outlined the theoretical principles, detailed experimental protocols, and key interpretive data for each technique. By understanding and applying these analytical methods, researchers and drug development professionals can ensure the identity and purity of this critical building block, thereby maintaining the integrity and reproducibility of their scientific endeavors.

A Historical Overview of 2-Chloro-9H-Purine Synthesis: A Technical Guide for Researchers

Introduction: The Enduring Significance of 2-Chloro-9H-Purine

This compound stands as a cornerstone intermediate in the synthesis of a vast array of biologically active purine derivatives. Its strategic chloro-substituent at the 2-position provides a versatile handle for nucleophilic substitution, enabling the introduction of diverse functionalities and the construction of complex molecular architectures. This has cemented its role in the development of pharmaceuticals, including antiviral and anticancer agents, as well as in the creation of essential tools for chemical biology and drug discovery. This in-depth technical guide provides a historical overview of the key synthetic strategies developed for this compound, offering insights into the evolution of purine chemistry and providing detailed methodologies for its preparation.

I. The Classical Era: Pioneering Approaches to the Purine Core

The early history of purine synthesis is dominated by the groundbreaking work of Emil Fischer and Wilhelm Traube, who laid the foundational principles for constructing the purine ring system. While not initially focused on this compound specifically, their methods provided the conceptual framework for its later synthesis.

A. The Fischer Purine Synthesis: A Legacy of Uric Acid Chemistry

Emil Fischer's monumental work on purines, which earned him the Nobel Prize in Chemistry in 1902, established the fundamental structure of the purine skeleton. His synthetic strategies often commenced from uric acid, a readily available natural product.[1][2] In 1898, Fischer reported the first synthesis of purine itself.[3] The core of the Fischer synthesis involves the construction of the purine ring from a uric acid-derived intermediate.

A key step in Fischer's work that paved the way for halogenated purines was the reaction of uric acid with phosphorus pentachloride (PCl5) to yield 2,6,8-trichloropurine.[3] This demonstrated the feasibility of introducing chlorine atoms onto the purine core, which could then be further manipulated.

Conceptual Workflow of Fischer's Purine Synthesis:

Caption: Fischer's seminal synthesis of the parent purine ring from uric acid.

While Fischer's work was foundational, the harsh conditions and the multi-step nature of the process from uric acid made it less practical for the specific and scalable synthesis of this compound.

B. The Traube Purine Synthesis: A Versatile Pyrimidine-Based Approach

In 1900, Wilhelm Traube introduced a more flexible and widely adopted method for purine synthesis, starting from pyrimidine derivatives.[4] The Traube synthesis involves the condensation of a 4,5-diaminopyrimidine with a one-carbon unit, typically formic acid or its derivatives, to form the imidazole ring fused to the pyrimidine core.[4][5] This method's modularity allows for the introduction of substituents on the pyrimidine ring prior to cyclization, offering a more direct route to substituted purines.

The general approach involves the nitrosation of a 4-amino-6-hydroxypyrimidine or 4,6-diaminopyrimidine at the 5-position, followed by reduction to the 4,5-diamino derivative.[5] Ring closure with a suitable one-carbon source then yields the purine.

Generalized Traube Purine Synthesis Workflow:

Caption: The Traube synthesis constructs the purine ring from a diaminopyrimidine.

II. The Modern Era: Strategic Syntheses from Dichlorinated Precursors

With the advent of more sophisticated synthetic methods and the increasing demand for specifically substituted purines, approaches starting from readily available dichlorinated precursors became prominent. This strategy offers a more direct and often higher-yielding route to this compound.

A. Synthesis from 2,6-Dichloropurine: The Workhorse Intermediate

2,6-Dichloropurine has emerged as a key and commercially available starting material for the synthesis of a wide range of purine derivatives.[6] The differential reactivity of the chlorine atoms at the C2 and C6 positions allows for selective functionalization. The synthesis of this compound from this precursor relies on the selective reduction of the more reactive C6-chloro group.

1. Preparation of 2,6-Dichloropurine:

Historically, 2,6-dichloropurine was prepared by the chlorination of xanthine (2,6-dihydroxypurine) using reagents like phosphorus oxychloride (POCl₃), often at high temperatures.[7] Modern industrial preparations often involve the direct chlorination of xanthine with phosphorus oxychloride in the presence of a weak nucleophilic organic base.[6]

2. Selective Reduction to this compound:

The selective removal of the C6-chloro group from 2,6-dichloropurine is a critical step. This is typically achieved through catalytic hydrogenation. The choice of catalyst and reaction conditions is crucial to prevent over-reduction to the parent purine.

Synthesis of this compound from 2,6-Dichloropurine:

Caption: Modern synthesis of this compound via selective dehalogenation.

Experimental Protocol: Selective Monodechlorination of 2,6-Dichloropurine

This protocol describes a representative procedure for the selective reduction of 2,6-dichloropurine to this compound.

Materials:

-

2,6-Dichloropurine

-

Palladium on carbon (10% Pd/C)

-

Ammonium hydroxide solution (28-30%)

-

Methanol

-

Hydrogen gas

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

In a suitable hydrogenation vessel, dissolve 2,6-dichloropurine in methanol.

-

To this solution, add 10% palladium on carbon catalyst.

-

Add ammonium hydroxide solution to the mixture. The base is crucial for promoting the selective removal of the C6-chloro group.

-

Seal the vessel and purge with an inert gas.

-

Introduce hydrogen gas to the desired pressure.

-

Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the filter cake with methanol.

-

Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).

Causality Behind Experimental Choices:

-

Catalyst: Palladium on carbon is a highly effective catalyst for hydrogenation and dehalogenation reactions.

-

Base: The presence of a base, such as ammonium hydroxide, is critical for the selectivity of the reaction. It is believed to facilitate the reductive cleavage of the more electron-deficient C6-Cl bond.

-

Solvent: Methanol is a common solvent for hydrogenation reactions as it readily dissolves the starting material and is compatible with the catalyst.

III. Direct Chlorination Approaches

Direct chlorination of purine precursors offers a more atom-economical route to chlorinated purines, though control of regioselectivity can be a challenge.

A. Chlorination of Hypoxanthine

The direct chlorination of hypoxanthine (6-hydroxypurine) has been explored as a route to chloropurines. Treatment of hypoxanthine with phosphorus oxychloride can lead to the formation of 6-chloropurine. While this method is effective for producing 6-chloropurine, achieving selective chlorination at the 2-position of an unsubstituted purine ring is more challenging.

IV. Comparative Analysis of Synthetic Routes

The choice of synthetic route for this compound depends on factors such as scale, desired purity, and the availability of starting materials.

| Synthetic Route | Starting Material(s) | Key Steps | Advantages | Disadvantages | Typical Yields |

| Traube Synthesis | Substituted Pyrimidines, Formic Acid | Nitrosation, Reduction, Cyclization | High modularity, allows for diverse substitutions. | Multi-step, can have lower overall yields. | Variable, depends on specific substrates and conditions. |

| From 2,6-Dichloropurine | 2,6-Dichloropurine | Selective Catalytic Hydrogenation | High-yielding, uses a readily available starting material. | Requires careful control of reaction conditions for selectivity. | Good to Excellent |

| Fischer Synthesis | Uric Acid | Chlorination, Reduction | Historically significant, uses an inexpensive starting material. | Harsh reaction conditions, multi-step, often low-yielding for specific products. | Generally low for specific chlorinated purines. |

Conclusion: A Versatile Intermediate with a Rich Synthetic History

The synthesis of this compound has evolved significantly from the foundational work of Fischer and Traube to the more streamlined and efficient methods employed today. The classical syntheses, while historically important, have largely been superseded by routes starting from 2,6-dichloropurine due to their higher yields and greater practicality. The continued importance of this compound as a key building block in medicinal chemistry and drug discovery ensures that the development of even more efficient and sustainable synthetic methods will remain an active area of research. This guide provides a comprehensive overview of the historical and current synthetic landscape, equipping researchers with the knowledge to select and execute the most appropriate method for their specific needs.

References

- 1. Emil Fischer | Science History Institute [sciencehistory.org]

- 2. Hermann Emil Fischer – The most outstanding chemist in history [comptes-rendus.academie-sciences.fr]

- 3. Purine - Wikipedia [en.wikipedia.org]

- 4. Traube Purine Synthesis [drugfuture.com]

- 5. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]

- 6. researchgate.net [researchgate.net]

- 7. 2,6-Dichloropurine synthesis - chemicalbook [chemicalbook.com]

fundamental reactivity of the purine ring in 2-chloro-9H-purine

An In-Depth Technical Guide to the Fundamental Reactivity of the Purine Ring in 2-Chloro-9H-purine

Introduction: The Purine Core and the Impact of Halogenation

The purine ring system, a fusion of pyrimidine and imidazole rings, is a cornerstone of biochemistry and medicinal chemistry.[1][2] Its aromatic, electron-rich nature dictates a complex reactivity profile. The purine scaffold contains four nitrogen atoms at positions 1, 3, 7, and 9, creating distinct electronic environments.[1] Generally, the imidazole ring nitrogens (N7, N9) and N3 are electron-rich and susceptible to electrophilic attack, while the carbon positions (C2, C6, C8) are relatively electron-deficient and thus targets for nucleophilic attack.[1]

The introduction of a chlorine atom at the C2 position, yielding this compound, profoundly alters this landscape. The strongly electronegative chlorine atom exerts a powerful electron-withdrawing inductive effect. This effect significantly depletes electron density at the C2 carbon, rendering it highly electrophilic and exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) . This activation is the central theme of 2-chloropurine's reactivity and the primary reason for its value as a synthetic intermediate in drug discovery.[3][4]

Part 1: Nucleophilic Aromatic Substitution (SNAr) at the C2 Position

The most characteristic reaction of this compound is the displacement of the chloride at the C2 position by a wide array of nucleophiles. This reaction does not proceed via SN1 or SN2 mechanisms, which are unfavorable on sp²-hybridized carbons of an aromatic ring.[5] Instead, it follows a two-step addition-elimination SNAr pathway.

The SNAr Mechanism: A Self-Validating System

The SNAr mechanism is driven by the ability of the electron-deficient purine ring to stabilize the negative charge of the intermediate.

-

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-poor C2 carbon, which bears the chloride leaving group. This initial attack is typically the rate-determining step and requires disrupting the ring's aromaticity.[6][7]

-

Formation of the Meisenheimer Complex: The attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][8] The negative charge is delocalized over the purine ring system, particularly onto the electronegative nitrogen atoms, which act as electron sinks. This stabilization is crucial for the reaction to proceed.

-

Elimination of the Leaving Group: Aromaticity is restored as the chloride ion, a good leaving group, is expelled, resulting in the formation of the 2-substituted purine.

Caption: The Addition-Elimination (SNAr) mechanism at the C2 position.

Scope of Nucleophiles

The electrophilicity of the C2 position allows for reactions with a diverse range of nucleophiles, making 2-chloropurine a versatile building block.

| Nucleophile Type | Example Reagents | Product Class | Reference |

| O-Nucleophiles | Sodium methoxide, Sodium ethoxide, Phenoxides | 2-Alkoxy/Aryloxypurines | [9] |

| N-Nucleophiles | Ammonia, Butylamine, Piperidine, Amino acid amides | 2-Aminopurines, 2-(Dialkylamino)purines | [4][9] |

| S-Nucleophiles | Sodium methylsulfide | 2-(Methylthio)purines | [9] |

| C-Nucleophiles | Ethyl cyanoacetate, Phenylacetonitrile | 2-(Functionalized alkyl)purines | [9] |

Table 1: Representative Nucleophilic Aromatic Substitution Reactions at the C2 Position of 2-Chloropurine Derivatives.

Part 2: Reactivity at Ring Nitrogens - The N-Alkylation Challenge

While the C2 position is defined by its electrophilicity, the nitrogen atoms of the purine ring, particularly N9 and N7 of the imidazole ring, are nucleophilic sites available for alkylation. Direct alkylation of this compound with alkyl halides under basic conditions is a common procedure but is often complicated by a lack of regioselectivity.

N9 vs. N7 Regioselectivity: A Thermodynamic and Kinetic Tug-of-War

The purine anion formed under basic conditions can be alkylated at either the N9 or N7 position.

-

N9-Alkylation: The N9-substituted product is generally the thermodynamically more stable and favored isomer.[10] Its formation is often preferred under conditions that allow for equilibrium to be reached.

-

N7-Alkylation: The N7-substituted product is often the kinetically favored product, forming faster under certain conditions, but can rearrange to the N9 isomer.[10] Achieving high selectivity for the N7 position is a significant synthetic challenge and often requires specific methodologies, such as using Lewis acids like SnCl₄ to direct the reaction.[10][11]

For many applications, including the synthesis of nucleoside analogues, selective N9-alkylation is paramount.[12]

Caption: Regioselectivity in the N-alkylation of this compound.

Part 3: Comparative Reactivity and Synthetic Strategy

Understanding the reactivity of 2-chloropurine in the context of other halopurines is critical for designing efficient synthetic routes. The position of the halogen on the purine ring dramatically influences its susceptibility to nucleophilic attack.

Reactivity Hierarchy: C2 vs. C6 vs. C8

Kinetic studies on chloro-9-methylpurines with sodium ethoxide have established a clear reactivity order for nucleophilic substitution.[13]

| Isomer | Relative Reactivity with EtO⁻ at 20°C | Causality |

| 8-Chloropurine | Most Reactive | The C8 position is highly activated by both adjacent nitrogen atoms in the imidazole ring. |

| 6-Chloropurine | Moderately Reactive | The C6 position in the pyrimidine ring is significantly activated by adjacent nitrogens. |

| 2-Chloropurine | Least Reactive | While activated, the electronic influence is less pronounced compared to the C6 and C8 positions in this specific reaction.[13] |

Table 2: Comparative Reactivity of Chloropurine Isomers toward Sodium Ethoxide.[13]

This hierarchy is fundamentally important. For instance, in 2,6-dichloropurine , a common starting material, nucleophilic substitution occurs selectively at the more reactive C6 position, leaving the C2-chloro group intact for subsequent transformations.[14] This differential reactivity allows for a stepwise and controlled functionalization of the purine scaffold.

Caption: Stepwise functionalization enabled by differential C6/C2 reactivity.

Part 4: Experimental Protocols

The following protocols are illustrative examples grounded in established methodologies. They are designed to be self-validating through clear steps and expected outcomes.

Protocol 1: Synthesis of 2-Amino-9-phenyl-9H-purine (C2 Amination)

This protocol describes a typical SNAr reaction at the C2 position using an amine as the nucleophile, adapted from related procedures.[9]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-chloro-9-phenyl-9H-purine (1.0 mmol) in ethanol (15 mL).

-

Reagent Addition: Add butylamine (2.0 mmol, 2.0 equivalents).

-

Heating: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Evaporate the solvent under reduced pressure.

-

Purification: Redissolve the residue in a suitable solvent like dichloromethane and wash with water to remove excess amine and salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired 2-(butylamino)-9-phenyl-9H-purine.

Protocol 2: Synthesis of 9-Benzyl-2-chloro-9H-purine (N9-Alkylation)

This protocol outlines a standard procedure for the regioselective N9-alkylation of 2-chloropurine.

-

Base Formation: In a dry, inert atmosphere (N₂ or Ar), suspend this compound (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL).

-

Deprotonation: Add a base such as potassium carbonate (K₂CO₃, 1.5 mmol, 1.5 equivalents) to the suspension. Stir at room temperature for 30 minutes to form the purine anion.

-

Alkylating Agent Addition: Add benzyl bromide (1.1 mmol, 1.1 equivalents) dropwise to the mixture.

-

Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor by TLC for the disappearance of the starting material.

-

Workup: Quench the reaction by pouring the mixture into ice-water. A precipitate of the product may form. Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue via silica gel chromatography to separate the major N9-benzyl isomer from any minor N7-benzyl isomer.

Conclusion

The reactivity of this compound is dominated by the electrophilic nature of its C2 carbon, a direct consequence of the attached chlorine atom. This feature makes it an exceptionally valuable substrate for SNAr reactions, allowing for the introduction of a wide variety of functional groups. Concurrently, its nucleophilic nitrogen centers, primarily N9 and N7, engage in alkylation reactions where controlling regioselectivity is a key synthetic consideration. By understanding and exploiting the interplay between these reactive sites, and the differential reactivity compared to other halopurines, researchers can effectively leverage this compound as a foundational building block for the synthesis of complex, biologically active molecules in pharmaceutical and materials science.

References

- 1. microbenotes.com [microbenotes.com]

- 2. Organic chemistry - Wikipedia [en.wikipedia.org]

- 3. openaccesspub.org [openaccesspub.org]

- 4. Synthesis of 2-chloropurine ribosides with chiral amino acid amides at C6 and their evaluation as A1 adenosine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

- 10. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Kinetics of reactions in heterocycles. Part IV. The reaction of chloropurines and their 9-methyl derivatives with sodium ethoxide or piperidine - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

tautomeric forms of 2-chloro-9H-purine and their stability

An In-Depth Technical Guide to the Tautomeric Forms of 2-chloro-9H-purine and Their Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenomenon of tautomerism in purine derivatives is of profound importance in medicinal chemistry and drug development, as the specific tautomeric form present can dictate the molecule's biological activity, solubility, and interaction with target macromolecules. This technical guide provides a comprehensive analysis of the tautomeric forms of this compound, a key intermediate and structural motif in numerous pharmacologically active compounds. We delve into the structural nuances of the principal N7H and N9H tautomers, their relative thermodynamic stabilities, and the environmental factors that modulate their equilibrium. This document synthesizes theoretical insights from quantum chemical computations with practical, field-proven experimental methodologies for the characterization and quantification of these tautomeric species. Detailed protocols for computational analysis, as well as for spectroscopic investigation via Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy, are provided to equip researchers with the necessary tools for a thorough evaluation of this critical chemical property.

Introduction: The Significance of Tautomerism in Purine Scaffolds

Purine and its derivatives are fundamental components of nucleic acids and coenzymes, and their synthetic analogs constitute a vast class of therapeutic agents. The purine ring system, a fusion of pyrimidine and imidazole rings, possesses multiple nitrogen atoms that can act as proton donors or acceptors, giving rise to various prototropic tautomers.[1] For most substituted purines, the tautomeric equilibrium is dominated by the N7H and N9H forms, which arise from the migration of a proton between the nitrogen atoms of the imidazole ring.

The precise location of this proton is not a trivial structural detail. It fundamentally alters the molecule's hydrogen bonding capabilities, dipole moment, and overall electronic distribution. Consequently, the dominant tautomer can exhibit significantly different binding affinities for a biological target. For drug development professionals, an understanding and ability to control or predict the tautomeric state of a purine-based drug candidate is a critical aspect of rational drug design.

This compound serves as a versatile building block in the synthesis of a wide array of bioactive molecules, including antivirals and kinase inhibitors. The chloro-substituent at the 2-position influences the electronic properties of the purine core, thereby impacting the relative stability of its tautomers. This guide will specifically explore the tautomeric landscape of this important synthetic intermediate.

The Principal Tautomers of this compound

The two most significant and energetically accessible tautomers of this compound are the N9H and N7H forms. Other potential tautomers, such as those involving protonation of the pyrimidine ring nitrogens (N1H, N3H), are considerably higher in energy and are generally not observed under typical conditions.[2]

Figure 1: Tautomeric equilibrium between the N9H and N7H forms of 2-chloro-purine.

Relative Stability of Tautomers: Theoretical and Experimental Insights

The relative stability of the N7H and N9H tautomers is a key parameter that determines their population distribution at equilibrium. This stability is influenced by intramolecular electronic effects and intermolecular interactions with the surrounding environment (e.g., solvent).

Gas Phase Stability: Intrinsic Properties

In the absence of solvent, the intrinsic relative stability of the tautomers can be assessed. Experimental techniques such as IR spectroscopy in inert gas matrices and high-level quantum chemical calculations are the primary tools for this purpose.

A seminal study by Nowak et al. investigated the tautomerism of purine, adenine, and 2-chloroadenine using a combination of IR matrix isolation spectroscopy and ab initio calculations.[3][4] 2-chloroadenine is a very close structural analog of this compound, differing only by the presence of an amino group at the C6 position. The computational results from this study provide the most direct and quantitative insight currently available for a closely related system.

Table 1: Calculated Relative Energies of N7H and N9H Tautomers in the Gas Phase

| Compound | Method | Relative Energy (N7H vs. N9H) | Favored Tautomer | Reference |

| 2-chloroadenine | MP2(full)/6-31G(d,p)//HF/6-31G(d,p) + ZPVE | 33.9 kJ/mol | N9H | Nowak et al., 1994[3] |

| Purine | (as above) | 15.1 kJ/mol | N9H | Nowak et al., 1994[3] |

| Adenine | (as above) | 32.4 kJ/mol | N9H | Nowak et al., 1994[3] |

The data clearly indicate that for 2-chloroadenine, the N9H tautomer is substantially more stable than the N7H form in the gas phase by 33.9 kJ/mol.[3] This large energy difference suggests that in an isolated, solvent-free environment, this compound would exist almost exclusively as the N9H tautomer. The electron-withdrawing nature of the chlorine atom at the 2-position, combined with the electronic configuration of the purine core, contributes to this significant stability difference.

Solvent Effects on Tautomeric Equilibrium

The introduction of a solvent can dramatically alter the tautomeric equilibrium. Polar solvents can preferentially solvate and stabilize the more polar tautomer, thereby reducing the energy difference between the forms or even reversing the order of stability.

For purines in general, the N9H tautomer is favored in the gas phase and in non-polar solvents.[1] However, in polar solvents like water or DMSO, the energy difference between the N9H and N7H tautomers is known to decrease significantly.[1][2] This is because the N7H tautomer often possesses a larger dipole moment and can engage in more favorable hydrogen bonding interactions with polar solvent molecules. While specific experimental data for this compound in various solvents is scarce, low-temperature NMR studies on the structurally isomeric 6-chloropurine in N,N-dimethylformamide (DMF) revealed a substantial predominance of the N9H tautomer, with the N7H form not being separately detectable even at 213 K.[5] This suggests that for chloropurines, the intrinsic preference for the N9H form may be strong enough to dominate even in a polar aprotic solvent.

Methodologies for Tautomer Analysis

A multi-faceted approach combining computational modeling and experimental spectroscopy is essential for a comprehensive understanding of the tautomeric behavior of this compound.

Computational Chemistry Workflow

Quantum chemical calculations are indispensable for predicting the geometries, energies, and spectroscopic properties of tautomers. Density Functional Theory (DFT) offers a good balance of accuracy and computational cost for such systems.

Figure 2: A typical computational workflow for analyzing purine tautomer stability.

Detailed Protocol for Computational Analysis:

-

Structure Generation: Build the 3D structures of the this compound and 2-chloro-7H-purine tautomers.

-

Geometry Optimization: Perform a full geometry optimization for each tautomer in the gas phase using a DFT functional such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)). This step identifies the lowest energy conformation of each tautomer.

-

Frequency Calculation: At the same level of theory, perform a frequency calculation on the optimized geometries. The absence of imaginary frequencies confirms that the structures are true energy minima. This calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and Gibbs free energy.

-

Solvation Effects (Optional): To model the system in solution, re-optimize the geometries using a polarizable continuum model (PCM) or other implicit solvation models, specifying the solvent of interest (e.g., water, DMSO).

-

Energy Refinement: For higher accuracy, perform single-point energy calculations on the optimized geometries using a more robust method (e.g., MP2 or coupled-cluster methods) and a larger basis set.

-

Data Analysis: Calculate the relative energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) between the tautomers. The Gibbs free energy difference (ΔG) is the most relevant predictor of the tautomeric equilibrium constant (KT = exp(-ΔG/RT)).

Experimental Protocols

4.2.1. NMR Spectroscopy for Tautomer Quantification in Solution

Low-temperature NMR is the gold standard for quantifying tautomer populations in solution, provided the interconversion rate is slow enough on the NMR timescale at accessible temperatures.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable deuterated solvent (e.g., DMF-d7, Methanol-d4) in an NMR tube. The choice of solvent should allow for low-temperature measurements without freezing.

-

Initial Spectrum: Acquire a standard 1H and 13C NMR spectrum at ambient temperature (e.g., 298 K). At this temperature, if the tautomeric interconversion is fast, a single set of time-averaged signals will be observed.

-

Low-Temperature Analysis: Gradually lower the temperature of the NMR probe in steps (e.g., 10 K increments). Acquire spectra at each temperature.

-

Signal Coalescence and Separation: As the temperature decreases, the rate of proton exchange slows. Observe the broadening of specific signals (e.g., H8), followed by their coalescence and eventual separation into two distinct sets of signals corresponding to the N7H and N9H tautomers.

-

Quantification: Once baseline-separated signals are achieved for at least one proton in each tautomer, carefully integrate these signals. The ratio of the integrals directly corresponds to the molar ratio of the two tautomers at that temperature.[6]

-

Thermodynamic Analysis: By determining the tautomer ratio at different temperatures, the Gibbs free energy difference (ΔG = -RT ln KT) and, via a van 't Hoff plot (ln KT vs. 1/T), the enthalpy (ΔH) and entropy (ΔS) of the tautomerization can be calculated.

4.2.2. UV-Vis Spectroscopy

The two tautomers will have distinct electronic structures and thus different UV-Vis absorption spectra. While resolving individual spectra from a mixture can be complex, UV-Vis is excellent for monitoring shifts in the tautomeric equilibrium as a function of environmental changes like pH.[7][8]

Step-by-Step Protocol:

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).

-

pH Titration: Prepare a series of buffered aqueous solutions across a wide pH range (e.g., pH 2 to 12).

-

Spectral Acquisition: Add a small aliquot of the stock solution to each buffer to a final concentration that gives an absorbance in the optimal range (0.1-1.0 AU). Record the full UV-Vis spectrum (e.g., 200-400 nm) for each sample.

-

Data Analysis: Plot absorbance at key wavelengths versus pH. Significant changes in the spectra, particularly the appearance of isosbestic points, indicate a shift in an equilibrium process, which can be correlated with protonation/deprotonation events or shifts in the neutral tautomeric equilibrium. The spectra of the individual tautomers can sometimes be deconvoluted from the pH-dependent data.

Conclusion

The tautomerism of this compound is a critical chemical feature that profoundly influences its physicochemical and biological properties. Theoretical calculations, particularly on the closely related 2-chloroadenine, strongly indicate that the N9H tautomer is intrinsically the more stable form in the gas phase.[3] While polar solvents are expected to reduce the energy gap between the N9H and N7H forms, the N9H tautomer is likely to remain dominant in most solution-phase environments.

For researchers and drug development professionals working with this scaffold, a rigorous characterization of the tautomeric equilibrium is not merely an academic exercise but a prerequisite for understanding structure-activity relationships and ensuring consistent biological performance. The computational and spectroscopic protocols detailed in this guide provide a robust framework for such an investigation, enabling the confident assignment and quantification of the tautomeric forms of this compound and its derivatives.

References

- 1. Variations of the tautomeric preferences and π-electron delocalization for the neutral and redox forms of purine when proceeding from the gas phase (DFT) to water (PCM) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group | MDPI [mdpi.com]

- 3. Tautomerism N(9)H .dblharw. N(7)H of Purine, Adenine, and 2-Chloroadenine: Combined Experimental IR Matrix Isolation and Ab Initio Quantum Mechanical Studies (1994) | Maciej J. Nowak | 113 Citations [scispace.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. NMR Quantification of Tautomeric Populations in Biogenic Purine Bases | Semantic Scholar [semanticscholar.org]

- 7. When Tautomers Matter: UV-Vis Absorption Spectra of Hypoxanthine in Aqueous Solution from Fully Atomistic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

potential biological activities of 2-chloro-9H-purine derivatives

An In-Depth Technical Guide to the Biological Activities of 2-Chloro-9H-Purine Derivatives

Foreword

The purine scaffold represents one of nature's most fundamental heterocyclic structures, forming the core of nucleic acids and a multitude of signaling molecules. In medicinal chemistry, it is revered as a "privileged scaffold"—a framework that can be derivatized to interact with a wide array of biological targets with high affinity and specificity.[1] Among the vast family of purine analogues, those bearing a chlorine atom at the 2-position of the 9H-purine core have emerged as exceptionally versatile intermediates and potent bioactive agents.[2] The chloro-substituent is not merely a placeholder; it is a key reactive handle that allows for systematic chemical modification, enabling the exploration of structure-activity relationships and the optimization of therapeutic properties.

This technical guide, prepared for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of the significant biological activities associated with this compound derivatives. We will delve into their synthesis, explore their primary mechanisms of action in oncology, neuroscience, and infectious diseases, and provide detailed, field-proven protocols for their biological evaluation. The narrative is structured to explain not just the "what" but the "why"—elucidating the scientific rationale behind the design of these compounds and the experimental choices made to validate their activity.

Chapter 1: The this compound Scaffold: A Gateway to Chemical Diversity

The strategic importance of the this compound core lies in the reactivity of its chlorine atoms, particularly at the C2 and C6 positions when starting from a precursor like 2,6-dichloropurine. These positions are susceptible to nucleophilic aromatic substitution, providing a straightforward path to introduce a vast range of functional groups. The N9 position is also readily alkylated, allowing for three distinct points of diversification. This synthetic tractability is paramount for generating compound libraries for high-throughput screening and for fine-tuning the pharmacological profile of lead candidates.

A typical synthetic approach begins with a commercially available starting material, such as 2,6-dichloropurine. The process involves a sequential, regioselective substitution pattern. First, the N9 position is typically alkylated. Subsequently, the more reactive C6-chloro group is substituted, followed by substitution of the C2-chloro group. This stepwise approach allows for precise control over the final structure.

References

The Versatile Scaffold: A Technical Guide to the Applications of 2-Chloro-9H-Purine in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Potential of a Purine Building Block

In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as foundations for a multitude of therapeutic agents. The purine ring system is a prime example of such a "privileged structure," owing to its central role in cellular signaling, metabolism, and genetic information. Within this class of molecules, 2-chloro-9H-purine stands out as a remarkably versatile and reactive intermediate. Its strategic placement of a chlorine atom at the 2-position of the purine core provides a reactive handle for a wide array of chemical modifications, unlocking a vast chemical space for the synthesis of novel bioactive compounds. This technical guide delves into the core applications of this compound, offering insights into the rationale behind its use, detailed experimental methodologies, and the biological impact of the resulting derivatives. We will explore its pivotal role in the development of kinase inhibitors for oncology, as well as its utility in crafting antiviral and analgesic agents, providing a comprehensive resource for researchers aiming to leverage the power of this essential building block.

I. A Cornerstone in Kinase Inhibitor Development: Taming Uncontrolled Cell Proliferation